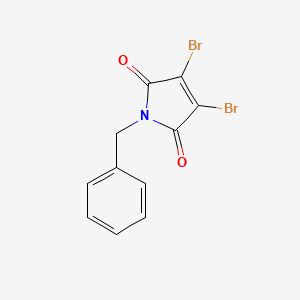

N-Benzyl-2,3-dibromomaleimide

Beschreibung

Overview of Maleimide (B117702) Chemistry in Contemporary Organic Synthesis

Maleimides, characterized by an unsaturated imide ring, are pivotal building blocks in modern organic synthesis. wikipedia.org Their prevalence stems from their participation in highly efficient and selective reactions, most notably Michael additions with thiols and Diels-Alder cycloadditions with dienes. bham.ac.uk These reactions generally proceed under mild conditions, making maleimides exceptionally useful for a wide range of applications, including the synthesis of complex molecules and polymers. rsc.orgresearchgate.net

The maleimide scaffold's reactivity allows for various molecular transformations, such as annulation and C-H activation, leading to the formation of diverse cyclized products. rsc.org In recent years, their role as versatile and reactive coupling agents has been leveraged for synthesizing compounds with applications in medicinal chemistry and materials science. rsc.org Furthermore, maleimide derivatives are fundamental in bioconjugation, where their high selectivity for cysteine residues in proteins facilitates the creation of protein-drug conjugates, diagnostic probes, and other functional biomolecules. wikipedia.orgcancer.gov The development of new synthetic methods, including photocatalysis and electrochemical transformations, continues to broaden the utility of maleimides in creating complex and functional molecular architectures. rsc.org

| Reaction Type | Description | Key Applications |

|---|---|---|

| Michael Addition | Nucleophilic addition of thiols to the electron-deficient double bond. wikipedia.orgbham.ac.uk | Bioconjugation, protein modification. wikipedia.orgnih.gov |

| Diels-Alder Reaction | [4+2] cycloaddition with a conjugated diene to form a six-membered ring. wikipedia.orgbohrium.com | Synthesis of complex cyclic systems, reversible polymer crosslinking. researchgate.netbohrium.com |

| Annulation Reactions | Formation of fused ring systems through various cyclization strategies. rsc.org | Medicinal chemistry, materials science. rsc.org |

| Radical Polymerization | Formation of polymers with succinimide (B58015) repeating units. researchgate.net | Development of high-performance thermoset polymers. researchgate.net |

Significance of Halogenation in Maleimide Reactivity and Synthetic Utility

The introduction of halogen atoms, particularly bromine, onto the maleimide ring significantly enhances its synthetic versatility. nih.gov Halogenated maleimides, such as dibromomaleimides, serve as valuable precursors for a wide array of substituted maleimides. bohrium.comresearchgate.net The carbon-halogen bonds provide a reactive handle for various transition-metal-catalyzed cross-coupling reactions, including Suzuki, Stille, Sonogashira, and Heck reactions. researchgate.netthieme-connect.com This capability allows for the introduction of diverse aryl, heteroaryl, alkyl, and alkynyl substituents at the C2 and C3 positions of the maleimide core. thieme-connect.com

Halogenation also influences the electrophilicity of the maleimide double bond, which can affect its reactivity in addition reactions. acs.org While the halogen effect on the rate of some cycloaddition reactions has been found to be minimal, the presence of halogens is crucial for subsequent functionalization. acs.orgacs.org For instance, the reaction of a dibromomaleimide with a single equivalent of a nucleophile can lead to a monohalo adduct, which can then undergo a second, different reaction, such as a cross-coupling, enabling the synthesis of unsymmetrically substituted maleimides. nih.gov This stepwise functionalization is a powerful strategy for building complex molecular structures. thieme-connect.com Furthermore, bromomaleimides have been developed as potent reagents for the selective chemical modification of cysteine residues in proteins and peptides. nih.govucl.ac.uk

| Reaction Class | Specific Reaction Example | Utility |

|---|---|---|

| Cross-Coupling Reactions | Suzuki, Stille, Sonogashira, Heck. researchgate.netthieme-connect.com | Synthesis of aryl-, alkynyl-, and alkyl-substituted maleimides. thieme-connect.com |

| Nucleophilic Substitution | Addition-elimination with thiols. nih.gov | Formation of thiolated maleimides. nih.govnih.gov |

| Cycloaddition/Cascade Reactions | Trienamine-mediated [4+2] cycloaddition/SN2 cascade. acs.orgacs.org | Enantioselective synthesis of complex tricyclic structures. acs.orgacs.org |

| Radical Reactions | Copper-catalyzed diarylthiolation. nih.govfrontiersin.org | Synthesis of 3,4-diarylthiolated maleimides. nih.gov |

Historical Context and Evolution of Dibromomaleimide Research

The study of dibromomaleimides has evolved from their role as simple synthetic intermediates to their application as highly versatile platforms in medicinal chemistry and chemical biology. Initially, the synthesis of N-substituted dibromomaleimides was typically achieved through the harsh dehydrative cyclization of dibromomaleic anhydride (B1165640) with a primary amine in refluxing acetic acid. nih.gov This method, while effective, was often incompatible with sensitive functional groups.

A significant advancement in the field was the development of milder synthetic routes, expanding the scope of accessible N-functionalized bromomaleimides. nih.gov Research has demonstrated that dibromomaleimides are valuable starting materials for synthesizing bisaryl maleimides, a class of compounds investigated as inhibitors of protein kinase C. nih.gov The early 2010s saw a surge of interest in using dibromomaleimides for bioconjugation. cancer.govnih.gov Studies revealed that these reagents could react with cysteine residues in proteins or be used to bridge disulfide bonds in peptides like somatostatin (B550006), offering a new tool for protein modification. cancer.govnih.gov This research established bromomaleimides as a new class of reagents for chemical biology, with potential for creating more stable bioconjugates compared to traditional maleimides. nih.govacs.org The development of dibromomaleimide-functionalized chelators for radiolabeling antibodies further underscores their growing importance in advanced biomedical applications. acs.org

Rationale for Focused Investigation on N-Benzyl-2,3-dibromomaleimide

This compound is a compound of particular interest due to its utility as a versatile and well-defined building block in organic synthesis. The N-benzyl group confers several advantageous properties. It provides good solubility in common organic solvents and offers steric and electronic properties that can influence the reactivity of the maleimide ring. The benzyl (B1604629) group is also relatively stable under a variety of reaction conditions, yet can be removed if necessary, making it a useful protecting group.

The primary rationale for focusing on this compound is its extensive use as a precursor in palladium-catalyzed cross-coupling reactions. thieme-connect.com Researchers have successfully employed this compound in Suzuki cross-coupling reactions to synthesize a range of 2-aryl-N-benzyl-3-bromomaleimides and 2,3-biaryl-N-benzylmaleimides. thieme-connect.comsigmaaldrich.com These reactions allow for the controlled, stepwise introduction of different aryl groups, providing access to unsymmetrically substituted maleimides with potential applications in materials science and medicinal chemistry. thieme-connect.com The defined structure of this compound, with its two reactive bromine atoms and a stable N-substituent, makes it an ideal model substrate for developing and optimizing new synthetic methodologies for maleimide functionalization. nih.govfrontiersin.org Its use in the synthesis of bisindolylmaleimide derivatives further highlights its importance as a key starting material in constructing biologically relevant scaffolds. mdpi.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-benzyl-3,4-dibromopyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Br2NO2/c12-8-9(13)11(16)14(10(8)15)6-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZYLZHRCCNTQCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C(=C(C2=O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80392657 | |

| Record name | N-Benzyl-2,3-dibromomaleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91026-00-5 | |

| Record name | N-Benzyl-2,3-dibromomaleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Benzyl-2,3-dibromomaleimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Benzyl 2,3 Dibromomaleimide

Established Synthetic Routes and Mechanistic Considerations

The traditional synthesis of N-Benzyl-2,3-dibromomaleimide relies on foundational organic chemistry reactions, including bromination, N-alkylation, and reactions involving cyclic anhydrides.

A common and straightforward approach involves a two-stage process starting with a commercially available maleimide (B117702). scielo.org.mx First, the maleimide undergoes bromination to yield 3,4-dibromomaleimide. This intermediate is then subjected to N-alkylation using benzyl (B1604629) bromide to furnish the final product, this compound.

The bromination of the maleimide core is a critical step. A mild bromination of maleimide can produce 3,4-dibromomaleimide in high yield (e.g., 92%). scielo.org.mx The subsequent N-alkylation with a benzyl halide, such as benzyl bromide, proceeds to form the target compound. scielo.org.mx Alternatively, N-benzylmaleimide can be synthesized first and then subjected to bromination. datapdf.comias.ac.in

Table 1: Two-Step Synthesis via Bromination and N-Benzylation

| Step | Reactants | Reagents/Conditions | Product | Yield |

|---|---|---|---|---|

| 1. Bromination | Maleimide | Bromine | 3,4-Dibromomaleimide | 92% scielo.org.mx |

Yield for the second step is not specified in the provided sources but is part of a standard synthetic sequence.

An alternative and mechanistically interesting route involves the oxidative rearrangement of an N-substituted 2,5-dibromopyrrole. acs.orgnih.govacs.org Research has shown that treating N-substituted 2,5-dibromopyrroles with nitric acid (HNO₃) leads to an unexpected rearrangement and oxidation. acs.orgnih.govresearchgate.net In this reaction, the bromine atoms migrate from the 2 and 5 positions to the 3 and 4 positions of the pyrrole (B145914) ring. This is followed by oxidation at the 2 and 5 positions to yield the corresponding N-substituted 3,4-dibromomaleimide. acs.orgnih.gov

The structure of the resulting N-substituted 3,4-dibromomaleimide has been confirmed through single-crystal X-ray analysis. acs.orgnih.govresearchgate.net This propensity for bromide migration was further confirmed under non-oxidative acidic conditions (using p-TsOH), which converted N-benzyl-2,5-dibromopyrrole into N-benzyl-3,4-dibromopyrrole, highlighting the migratory aptitude of the bromine atoms. acs.orgnih.gov

A versatile multi-step synthesis begins with more fundamental precursors like 2,3-dichloromaleic anhydride (B1165640) and benzylamine. researchgate.net This method provides a robust pathway to the maleimide core.

The initial step involves the reaction of 2,3-dichloromaleic anhydride with benzylamine. This condensation reaction readily forms the N-benzyl-2,3-dichloromaleimide intermediate in excellent yield (e.g., 81%). researchgate.net This dichloro-derivative can then be converted to the target this compound through subsequent halogen exchange reactions, although the direct conversion specifics are less detailed in the available literature. This pathway is foundational for creating a variety of substituted maleimides.

Table 2: Synthesis from Dichloromaleic Anhydride

| Step | Reactant 1 | Reactant 2 | Product | Yield | Reference |

|---|

Advanced Synthetic Strategies and Optimization

To improve the efficiency, cost-effectiveness, and environmental impact of the synthesis, research has focused on optimizing reaction conditions and exploring catalytic systems.

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound and its derivatives. This is particularly evident in cross-coupling reactions where this compound is a key reactant. For instance, in Suzuki cross-coupling reactions to synthesize 3,4-diaryl-N-benzylmaleimides, various parameters are meticulously tested. scielo.org.mx

Key optimization parameters include:

Catalyst Source and Loading: Different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and varying molar percentages are tested to find the most active and efficient catalyst system. scielo.org.mx

Base: The choice of base (e.g., Na₂CO₃, K₃PO₄, Cs₂CO₃) can significantly influence the reaction rate and yield. scielo.org.mx

Solvent: Solvents such as 1,4-dioxane, tetrahydrofuran (B95107) (THF), and mixtures like toluene:ethanol are explored to ensure proper solubility of reactants and facilitate the catalytic cycle. scielo.org.mx

Temperature: Reactions are often tested at both room temperature and elevated temperatures (e.g., 90 °C) to balance reaction speed with potential side reactions. scielo.org.mx

Anhydrous conditions are often required for these reactions, as the imide system can be reactive in the presence of aqueous bases. unibo.it

Table 3: Example of Suzuki Coupling Optimization Using a Dibromomaleimide Derivative

| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ (2) | Na₂CO₃ | 1,4-Dioxane | 90 | 24 | 18 |

| 5 | Pd(PPh₃)₄ (4) | K₃PO₄ | 1,4-Dioxane | 90 | 12 | 92 |

| 15 | PdCl₂(dppf) (4) | K₃PO₄ | 1,4-Dioxane | RT | 3.5 | 88 |

Data adapted from an optimization study on N-methyl-3,4-dibromomaleimide, demonstrating the principles applied to such systems. scielo.org.mx

Catalytic systems, particularly those involving transition metals like palladium and copper, are instrumental in the synthesis and subsequent functionalization of this compound. thieme-connect.comnih.gov While often employed in reactions using this compound as a substrate, these catalytic principles also inform its synthesis.

For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are widely used to create C-C bonds at the 2 and 3 positions of the maleimide ring. thieme-connect.com this compound is a common starting material for these transformations, allowing for the synthesis of 2-aryl-N-benzyl-3-bromomaleimides or 2,3-biaryl-N-benzylmaleimides. thieme-connect.comsigmaaldrich.com

The choice of catalyst and ligands can control the selectivity of the reaction, allowing for either mono- or di-substitution. For example, palladium catalysts have been used in the sequential one-pot synthesis of unsymmetrically 2,3-disubstituted maleimides starting from N-benzyl-2,3-dichloromaleimide. thieme-connect.com More recently, copper-catalyzed three-component reactions have been developed for the diarylthiolation of maleimides, showcasing advanced catalytic strategies that can be applied to this class of compounds. nih.gov

Exploring Solvent Effects and Temperature Dependence in Synthetic Pathways

The synthesis of this compound derivatives is profoundly influenced by the choice of solvent and the reaction temperature. Research into the synthesis of bisindolylmaleimides (BIMs), where N-substituted-2,3-dibromomaleimides are key precursors, demonstrates a strong solvent dependency. For instance, in Grignard reactions with indole (B1671886) magnesium halides, the solvent system can dictate the degree of substitution on the maleimide ring. mdpi.com

A study found that the reaction of a Grignard reagent with 2,3-dibromo-N-methylmaleimide, a close analog of the N-benzyl variant, yields different products based on the solvent used. mdpi.com Key findings include:

Toluene: Promotes the formation of the bis-substituted product in 70% yield. mdpi.com

Tetrahydrofuran (THF): Favors the mono-substituted product, which is formed in 74% yield. mdpi.com

Ether/Benzene mixtures: Result in a combination of both mono- and bis-substituted products. mdpi.com

These solvent-dependent outcomes are also observed when using this compound. A reaction with indole magnesium bromide in THF yielded the bisindolylmaleimide intermediate at 54%. mdpi.com The use of a THF/toluene mixture in a similar reaction generated the desired bisindolylmaleimide in a 64% yield, indicating that solvent blends can be optimized to improve reaction efficiency. mdpi.com

Temperature is another critical parameter. The dibromomaleimide functional group is known to be sensitive to heat, which necessitates careful temperature control during synthesis to prevent degradation and unwanted side reactions. acs.org Reactions are often conducted at reduced temperatures to ensure the stability of the core structure.

Comparative Analysis of Synthetic Efficiency and Scalability

The efficiency and scalability of synthesizing this compound and its derivatives are crucial for both laboratory research and potential industrial applications. This analysis focuses on key performance metrics and sustainability considerations.

Yield, Purity, and Reaction Time Metrics for Different Methods

The yield of reactions starting from this compound varies significantly with the chosen synthetic route and reaction conditions. The Grignard reaction, a common method for creating C-C bonds with this substrate, provides moderate to good yields.

One of the foundational routes involves the reaction of this compound with an excess of indolylmagnesium bromide. This method, used in the synthesis of an N-benzyl staurosporine (B1682477) aglycone, proceeds with a 54% yield. scispace.comrsc.org Optimizing the solvent system, such as using a THF/toluene mixture, has been shown to increase the yield to 64%. mdpi.com In contrast, reactions with different substituted indoles, such as 7-chloroindole (B1661978) with an N-benzyloxymethyl analog, have resulted in lower yields of 27%. mdpi.com While specific reaction times are not always detailed, some multi-step syntheses involving similar structures report total reaction times of a few hours under reflux conditions. researchgate.net

The compound is commercially available with a purity of 97%, indicating that effective purification methods exist to achieve a high degree of purity. sigmaaldrich.comsigmaaldrich.com

| Reactants | Solvent | Yield (%) | Reference |

|---|---|---|---|

| This compound and Indolylmagnesium bromide | THF | 54% | mdpi.comscispace.com |

| This compound and Indolylmagnesium bromide | THF/Toluene | 64% | mdpi.com |

| N-Benzyloxymethyl-2,3-dibromomaleimide and 7-Chloroindole | Benzene (with HMPA) | 27% | mdpi.com |

Considerations for Large-Scale Preparation and Industrial Applications

The potential for large-scale synthesis is a key consideration for any chemical compound intended for broader use. This compound is available from suppliers catering to industrial and commercial clients, suggesting that its preparation is scalable. calpaclab.com

Methodologies like the Grignard reaction are considered among the most straightforward for bulk-scale preparation of bisindolylmaleimide derivatives. mdpi.com The development of optimized, efficient, and economical routes for related compounds, designed specifically for industrial production, further supports the feasibility of scaling up the synthesis of this compound derivatives. mdpi.com These industrial processes often prioritize short reaction times and high purity. mdpi.com

Atom Economy and Green Chemistry Principles in Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.cn A key metric in this field is atom economy, which measures the efficiency of a reaction in converting the mass of reactants into the desired product. acs.orgjocpr.com

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100% acs.org

Synthetic routes involving this compound can be evaluated using these principles. For instance, modern cross-coupling reactions, such as the Suzuki coupling, are often employed. thieme-connect.com These palladium-catalyzed reactions connect this compound with various aryl boronic acids to create 2-aryl-N-benzyl-3-bromomaleimides or 2,3-biaryl-N-benzylmaleimides. thieme-connect.comsigmaaldrich.com

Catalytic reactions are a cornerstone of green chemistry because they use small amounts of a catalyst to generate large quantities of product, avoiding the stoichiometric waste associated with older methods. sigmaaldrich.cnacs.org The development of synthetic methods for disubstituted maleimides with high selectivity and atom economy demonstrates a commitment to these principles. thieme-connect.com

Other green chemistry considerations include:

Solvent Choice : The use of safer solvents is paramount. While solvents like THF, toluene, and acetonitrile (B52724) are effective, the green chemistry framework encourages minimizing their use or replacing them with more environmentally benign alternatives. mdpi.comsigmaaldrich.cnrsc.org

Energy Efficiency : Employing methods like microwave irradiation can sometimes reduce reaction times and energy consumption compared to conventional heating. rsc.org

Reduction of Derivatives : Synthetic strategies should aim to minimize the use of protecting groups and other temporary modifications to reduce the number of steps and the amount of waste generated. acs.org

By focusing on catalytic processes, optimizing solvent use, and designing efficient reaction pathways, the synthesis of this compound can be aligned more closely with the principles of sustainability and green chemistry.

Reaction Mechanisms and Pathways of N Benzyl 2,3 Dibromomaleimide

Nucleophilic Substitution Reactions at the Dibrominated Olefin

The electron-deficient double bond of the N-Benzyl-2,3-dibromomaleimide core is highly susceptible to nucleophilic attack. The two bromine atoms serve as effective leaving groups, facilitating sequential substitution reactions. This reactivity is central to its application in bioconjugation and materials science, allowing for the precise introduction of various functional moieties.

Thiol-Maleimide Conjugation Mechanisms and Kinetic Studies

The reaction between maleimides and thiols is a cornerstone of bioconjugation, proceeding through a Michael addition mechanism. bachem.com In this reaction, a thiol group, typically from a cysteine residue in a protein, attacks the electron-poor double bond of the maleimide (B117702). bachem.com This forms a stable succinimidyl thioether linkage under mild, near-neutral pH conditions. bachem.com

With dibromomaleimides such as this compound, the reaction can proceed with the substitution of one or both bromine atoms. The initial rapid and selective addition of a thiol nucleophile leads to the formation of a bromothiomaleimide intermediate. kcl.ac.uk These "next-generation maleimides" (NGMs) offer advantages over simple maleimides by avoiding the creation of a new stereocenter upon initial conjugation. kcl.ac.uk However, the resulting thiosuccinimide conjugates from traditional maleimides can be unstable and undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione. kcl.ac.uk To overcome this, dibromomaleimide conjugates can be stabilized through subsequent reactions, such as hydrolysis or reaction with a second nucleophile. kcl.ac.uk

A potential side reaction in thiol-maleimide conjugation, especially with N-terminal cysteine peptides, is the thiazine (B8601807) rearrangement. bachem.com This occurs when the N-terminal amine of the cysteine attacks a carbonyl group of the succinimide (B58015), leading to a six-membered thiazine ring through a transcyclization process. bachem.comcreativepegworks.com

Table 1: Key Features of Thiol-Maleimide Conjugation

| Feature | Description |

| Mechanism | Michael Addition |

| Reactants | Maleimide double bond and a thiol group (e.g., from cysteine) |

| Product | Stable succinimidyl thioether linkage |

| Conditions | Typically pH 7-7.5, room temperature |

| Advantage of Dibromomaleimides | Avoids formation of new stereoisomers upon initial conjugation. kcl.ac.uk |

| Stability Issue | Potential for retro-Michael reaction with traditional maleimides. kcl.ac.uk |

| Side Reaction | Thiazine rearrangement with N-terminal cysteines. bachem.com |

Amine Reactivity and Sequential Conjugation Strategies

While thiols are highly reactive towards the dibromomaleimide core, amines can also act as effective nucleophiles, though their reactivity is generally lower. kcl.ac.ukresearchgate.net This difference in reactivity enables sequential conjugation strategies. The reaction typically begins with the rapid and selective addition of a thiol to form a bromothiomaleimide intermediate. kcl.ac.uk Subsequently, an amine can be introduced, which displaces the second bromine atom to form a stable aminothiomaleimide. kcl.ac.uk

This one-pot, two-step approach offers a significant advantage: the introduction of the electron-donating amino group deactivates the maleimide core towards further nucleophilic attack, thereby stabilizing the conjugate. kcl.ac.uk This stabilization precludes the need for post-conjugation hydrolysis, which is often required for traditional maleimide conjugates to prevent reversal. kcl.ac.uk The resulting aminothiomaleimide product is a single, stable isomer. kcl.ac.uk Studies have shown that both N-aryl and N-alkyl amines can participate in this reaction, with more nucleophilic secondary alkyl amines like piperidine (B6355638) reacting more efficiently than aryl amines. kcl.ac.uk

This sequential thiol-amine conjugation strategy has been successfully applied to peptides and proteins, creating stabilized, trifunctional conjugates. kcl.ac.uk

Competitive Reaction Pathways with Different Nucleophiles

The synthetic utility of this compound is largely based on the differential reactivity of its electrophilic sites towards various nucleophiles. The rate of nucleophilic substitution at the dibrominated olefin is highly dependent on the nucleophilicity of the attacking species.

Kinetic studies have established that thiols react significantly faster with dibromomaleimides than amines under mild, aqueous conditions. kcl.ac.uk This rate difference is the foundation of the sequential conjugation strategies discussed previously. The initial addition of a thiol is rapid and highly selective. kcl.ac.uk The subsequent addition of an amine to the resulting bromothiomaleimide is a slower, yet viable, process. kcl.ac.ukresearchgate.net This kinetic profile allows for a controlled, one-pot synthesis where the thiol is added first, followed by the amine, to achieve a dual-functionalized and stabilized maleimide core. kcl.ac.uk The electron-donating character of the newly introduced amino group significantly reduces the electrophilicity of the maleimide, effectively preventing further reactions or decomposition pathways like the retro-Michael addition. kcl.ac.uk

Cross-Coupling Reactions and Derivative Synthesis

Beyond nucleophilic substitution, this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions leverage the C-Br bonds on the maleimide ring to form new carbon-carbon bonds, enabling the synthesis of a wide array of complex derivatives with tailored electronic and structural properties.

Suzuki Cross-Coupling for Arylation of the Maleimide Core

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C-C bonds by reacting an organoboron species with an organic halide in the presence of a palladium catalyst and a base. youtube.comyoutube.com this compound can serve as the organic halide component, reacting with various aryl boronic acids to introduce aryl substituents onto the maleimide core. sigmaaldrich.com

This reaction allows for the synthesis of 2-aryl-N-benzyl-3-bromomaleimides. sigmaaldrich.com The catalytic cycle typically involves three main steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the C-Br bond of the dibromomaleimide. youtube.com

Transmetalation : The aryl group from the boronic acid (activated by the base) is transferred to the palladium center. youtube.com

Reductive Elimination : The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst. youtube.com

This methodology provides a direct route to arylated maleimides, which are precursors to various biologically active compounds and functional materials. The reaction conditions are generally mild and tolerate a wide range of functional groups on the aryl boronic acid partner. youtube.com

Table 2: Representative Conditions for Suzuki Cross-Coupling

| Component | Example Reagent/Condition | Purpose |

| Substrate | This compound | Electrophile (source of C-Br bond) |

| Coupling Partner | Arylboronic acid or ester | Nucleophile (source of aryl group) |

| Catalyst | Palladium complex (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Facilitates C-C bond formation |

| Base | K₂CO₃, Cs₂CO₃, NaHCO₃ | Activates the organoboron reagent |

| Solvent | Dioxane, DMF, THF (often with water) | Reaction medium |

Sonogashira Cross-Coupling for Alkynylation

The Sonogashira reaction is a cross-coupling method used to form a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orglibretexts.org this compound, as a vinyl halide, is a suitable substrate for this transformation, enabling the direct alkynylation of the maleimide ring.

The mechanism involves two interconnected catalytic cycles:

Palladium Cycle : Begins with the oxidative addition of the Pd(0) catalyst to the C-Br bond of the dibromomaleimide. libretexts.org

Copper Cycle : The copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate. libretexts.org

The key step is the transmetalation of the alkynyl group from the copper acetylide to the palladium complex. libretexts.org Subsequent reductive elimination yields the alkynylated maleimide product and regenerates the Pd(0) catalyst. libretexts.org Copper-free Sonogashira protocols have also been developed. thalesnano.com This reaction is highly valuable for synthesizing conjugated enyne systems and introducing alkyne handles for further modifications, such as in click chemistry. nih.gov

Palladium-Catalyzed Reactions and Ligand Effects

Palladium-catalyzed reactions, such as the Suzuki and Sonogashira couplings, are effectively applied to this compound to introduce aryl, heteroaryl, or alkynyl groups. These reactions typically involve the oxidative addition of the C-Br bond to a Pd(0) complex, followed by transmetalation with an organoboron or organocopper reagent, and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

The choice of ligand is crucial in these transformations, influencing the reaction's efficiency, selectivity, and substrate scope. Ligands stabilize the palladium catalyst, modulate its reactivity, and facilitate the key steps of the catalytic cycle. For instance, bulky, electron-rich phosphine (B1218219) ligands are often employed to promote the oxidative addition step and enhance the stability of the catalytic species. The specific ligand can affect the rate of reaction and the yield of the desired product. For example, this compound can be used to synthesize 2-aryl-N-benzyl-3-bromomaleimides through a Suzuki cross-coupling reaction with aryl boronic acids. sigmaaldrich.com

| Reactant 1 | Reactant 2 | Catalyst System | Product | Reference |

| This compound | Aryl boronic acid | Palladium catalyst | 2-aryl-N-benzyl-3-bromomaleimides | sigmaaldrich.com |

Cycloaddition Reactions and Heterocycle Formation

This compound is an active participant in various cycloaddition reactions, serving as a dienophile or dipolarophile to construct complex heterocyclic structures. These reactions are fundamental in synthetic organic chemistry for building five- and six-membered rings.

Diels-Alder Reactions with Dienophiles

In the context of the Diels-Alder reaction, this compound acts as a dienophile. The electron-withdrawing nature of the two bromine atoms and the carbonyl groups of the maleimide ring enhances its reactivity towards electron-rich dienes. libretexts.org This [4+2] cycloaddition reaction leads to the formation of a six-membered ring. The reaction is stereospecific, meaning the stereochemistry of the reactants is preserved in the product. libretexts.org For instance, the reaction with a substituted anthracene (B1667546) can yield specific regio- and stereo-isomers, influenced by steric hindrance from the substituents on both the diene and the dienophile. rsc.org

1,3-Dipolar Cycloaddition Reactions

This compound can also undergo 1,3-dipolar cycloaddition reactions with various 1,3-dipoles, such as nitrilimines, to form five-membered heterocyclic rings. ias.ac.innih.gov For example, the reaction of N-benzyl maleimide with nitrilimines, generated in situ, provides pyrrolo[3,4-c]pyrazole-4,6-dione (B1258101) derivatives in high yields. ias.ac.in This type of reaction is highly efficient and stereocontrolled, often proceeding through a concerted pathway to yield a single isomer. ias.ac.in The versatility of this reaction allows for the synthesis of a wide array of substituted heterocyclic compounds by varying the structure of the 1,3-dipole. mdpi.comnih.gov

| Dipolarophile | 1,3-Dipole | Product | Reference |

| N-benzyl maleimide | Nitrilimines | 5-benzyl-1-(2,4-dibromophenyl)-3-(4-substituted phenyl)-3a,4,6,6a-tetrahydro-1H,5H-pyrrolo[3,4-c]pyrazole-4,6-dione derivatives | ias.ac.in |

Intramolecular Cyclizations and Rearrangements

While intermolecular reactions are more commonly reported, derivatives of this compound can be designed to undergo intramolecular cyclizations. If the N-benzyl group or a substituent introduced via cross-coupling contains a suitable reactive partner, an intramolecular reaction can lead to the formation of fused or bridged ring systems. For example, a base-catalyzed intramolecular cyclization of N-benzyl-N-methyl-propiolamides has been shown to produce α-methylene-β-lactams through a 4-exo-dig cyclization. researchgate.net Although this involves a different starting material, it illustrates the potential for intramolecular reactions involving N-benzyl substituted amides.

Reversible and Irreversible Modification Strategies

The maleimide group is well-known for its reaction with thiols, a cornerstone of bioconjugation chemistry. The stability of the resulting thiol-maleimide adduct can be modulated, leading to either reversible or irreversible modifications.

Mechanisms of Reversible Thiol-Maleimide Adduct Formation

The reaction of a maleimide with a thiol proceeds via a Michael-type addition to form a succinimide thioether adduct. nih.govacs.org This reaction is generally considered stable; however, it can undergo a retro-Michael reaction, especially in the presence of other thiols at physiological pH. nih.govresearchgate.net This reversibility allows for the exchange of the thiol group, which can be exploited for controlled release applications. nih.govacs.org

Strategies for Achieving Irreversible Conjugation and Enhanced Stability

The conjugation of this compound and related dibromomaleimide (DBM) platforms with thiol-containing biomolecules, such as proteins with cysteine residues, offers a robust strategy for creating stable, irreversible linkages. This enhanced stability is a significant advantage over traditional N-alkyl maleimides, which can form conjugates that are susceptible to degradation in biological environments. nih.gov The primary mechanism for achieving this heightened stability involves a post-conjugation hydrolysis step that effectively "locks" the linkage in place. researchgate.netrsc.org

The initial reaction involves the site-specific attachment of the dibromomaleimide to two thiol groups, often from the reduction of a native disulfide bond in a protein. nih.gov This forms a dithiomaleimide bridge. acs.org While this initial adduct is formed, the key to its irreversibility lies in the subsequent transformation of the maleimide ring. Under mildly basic conditions (pH 8.0-8.5), the dithiomaleimide conjugate undergoes hydrolysis. researchgate.netacs.org This process involves the nucleophilic attack of water on one of the carbonyl groups of the maleimide ring, leading to ring-opening and the formation of a stable dithiomaleamic acid. nih.govacs.org

This resulting maleamic acid structure is crucial for stability because it is not susceptible to retro-Michael reactions. acs.org The retro-Michael reaction is a common pathway for the deconjugation of traditional maleimide-thiol adducts, where a thiol in the surrounding biological milieu (like serum albumin or glutathione) attacks the succinimide ring, leading to the release of the conjugated payload. nih.govacs.org By converting the cyclic imide to a linear amic acid, the electrophilicity of the system is significantly reduced, rendering the conjugate unreactive toward serum thiols and ensuring the long-term integrity of the bioconjugate in vivo. nih.govacs.org This strategy of accelerated post-conjugation hydrolysis has been optimized to produce homogeneous and robustly stable antibody conjugates in a short timeframe. researchgate.netrsc.org

Research has demonstrated that this dibromomaleimide-based technology can be effectively applied to the site-specific attachment of various cargoes, including radiolabeled chelators for PET imaging, with the resulting conjugates showing high stability in biological media. nih.govacs.org

Hydrolysis of Maleimide Derivatives and Its Impact on Reactivity

The hydrolysis of maleimide derivatives is a critical factor that influences both the conjugation process and the final stability of the resulting adduct. In the case of this compound and other dibromomaleimides, hydrolysis occurs at two distinct stages: the hydrolysis of the unreacted reagent and the post-conjugation hydrolysis of the thiol adduct.

The dibromomaleimide reagent itself is highly susceptible to hydrolysis. The two bromine atoms on the maleimide ring are strongly electron-withdrawing, which significantly activates the imide's carbonyl groups toward nucleophilic attack by water. researchgate.net This leads to a very rapid hydrolysis of the free dibromomaleimide reagent, with studies showing a half-life of less than a minute at a pH of 8.0. researchgate.net This rapid degradation of the starting material is a crucial kinetic parameter to consider during conjugation reactions, as it represents a competing pathway that can reduce conjugation efficiency.

Conversely, the post-conjugation hydrolysis of the dithiomaleimide product is highly beneficial for the stability of the final conjugate, as discussed in the previous section. Once the dibromomaleimide has reacted with two thiol groups to form the bridged dithiomaleimide, this product also undergoes hydrolysis to form the stable maleamic acid. researchgate.net The rate of this ring-opening can be tuned by the substituents on the maleimide nitrogen and the linker connecting it to a payload. For instance, linkers that bring the amide bond closer to the maleimide motif can increase the rate of hydrolysis. researchgate.net Research has focused on optimizing linkers in dibromomaleimide reagents to accelerate this post-conjugation hydrolysis, allowing for the rapid formation of stable, "locked" conjugates in just over an hour. researchgate.netrsc.org

The hydrolytic stability of various maleimide derivatives can be compared to highlight the effect of the halogen substituents. The presence of bromine atoms dramatically accelerates hydrolysis compared to other derivatives.

| Maleimide Derivative | Condition | Observed Half-life (t½) | Reference |

|---|---|---|---|

| Dibromomaleimide (DBM) with C-2 linker | pH 8.0 | < 1 minute | researchgate.net |

| Dibromomaleimide | Not specified | 17.9 minutes | ucl.ac.uk |

| Dithiophenolmaleimides | pH 8.0 | 30-60 minutes | researchgate.net |

This rapid, tunable hydrolysis is a key feature of the dibromomaleimide platform, allowing for a strategic approach where an initially reactive species is used for efficient conjugation, followed by a rapid, programmed conversion to a highly stable, inert linkage. researchgate.net

Advanced Applications and Functionalization Strategies

Bioconjugation and Protein Modification

The dibromomaleimide moiety is a powerful tool for the chemical modification of proteins and peptides, offering advantages over traditional maleimides. nih.govnih.gov It enables site-selective conjugation, disulfide bond re-bridging, and the creation of multifunctional constructs. nih.govacs.org

The maleimide (B117702) group is widely recognized for its ability to selectively react with the sulfhydryl group of cysteine residues, which are often the most nucleophilic and accessible residues in a protein. nih.gov N-Benzyl-2,3-dibromomaleimide leverages this inherent selectivity for targeted protein modification. nih.gov The reaction proceeds via a conjugate addition of the cysteine thiol to the maleimide double bond. nih.gov

In a key study, the Grb2 SH2 domain, containing a single accessible cysteine, was treated with a dibromomaleimide. nih.gov The reaction resulted in the exclusive formation of the monobromo adduct, confirming that the modification occurred selectively at the cysteine residue. nih.gov A significant feature of this modification is its reversibility; the resulting protein-maleimide product can be cleaved by adding a phosphine (B1218219) like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or a high concentration of another thiol, which regenerates the original, unmodified protein. nih.govnih.gov This reversibility presents a distinct advantage over the typically irreversible nature of standard maleimide conjugations. nih.gov

One of the most innovative applications of this compound is its ability to "bridge" disulfide bonds within peptides and proteins. nih.govacs.org This process maintains the crucial structural integrity provided by the disulfide linkage while simultaneously introducing a functional handle. acs.org The strategy involves a two-step sequence:

Reduction: The native disulfide bond is first gently reduced to yield two free cysteine thiols. This is commonly achieved using a mild reducing agent like TCEP. acs.orgnih.gov

Bridging: The dibromomaleimide is then added, and the two generated thiols undergo a sequential substitution reaction with the two bromine atoms on the maleimide ring, forming a stable, three-carbon bridge. acs.orgrsc.org

This technique has been successfully demonstrated on various biomolecules, including the peptide hormone somatostatin (B550006) and antibodies like trastuzumab. nih.govnih.govnih.govrsc.org For instance, the disulfide bond in somatostatin was quantitatively bridged by treating the reduced peptide with just 1.1 equivalents of a dibromomaleimide. nih.gov This reaction proceeds efficiently under mild conditions and across a broad pH range. nih.gov Similarly, the four interchain disulfide bonds of the antibody trastuzumab were successfully bridged using this method. nih.govrsc.org The ability to re-bridge native disulfide bonds provides a site-specific and controlled method for creating antibody-drug conjugates (ADCs) and other functional bioconjugates. rsc.org

| Peptide/Protein | Reducing Agent (Equivalents) | Bridging Reagent (Equivalents) | pH | Reaction Time | Outcome |

| Somatostatin | TCEP (1.1) | Dibromomaleimide (1.1) | 6.2 | 1 hour | Complete conversion to bridged peptide. nih.gov |

| Salmon Calcitonin (sCT) | TCEP (1.1) | Dibromomaleimide (1.1) | 6.2 | < 15 minutes | Complete production of a single conjugate. acs.org |

| Trastuzumab | TCEP (6) | Dibromomaleimide (5) | 8.0 | 2 hours | Formation of fully bridged antibody. rsc.org |

The reactivity of the dibromomaleimide scaffold extends beyond simple conjugation, offering pathways to create dual or even trifunctional molecules. nih.govacs.org After the initial site-selective modification of a cysteine residue, which consumes one of the bromine atoms (or proceeds via Michael addition), the resulting monobromo-adduct can react with a second, different thiol-containing molecule. nih.gov

This sequential addition allows for the attachment of two distinct molecular entities to a single point on a protein. nih.gov Furthermore, it has been demonstrated that bromomaleimides can provide up to three points of attachment, opening possibilities for constructing complex, multi-component bioconjugates. nih.govnih.govacs.org This capability is highly valuable for applications requiring the co-localization of different functional units, such as a targeting ligand, an imaging agent, and a therapeutic payload, on a single protein scaffold.

Polymer Chemistry and Materials Science

This compound also serves as a valuable building block in materials science, particularly for creating well-defined functional polymers through controlled radical polymerization techniques. researchgate.netnih.gov

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a powerful method for synthesizing polymers with controlled molecular weights and narrow molecular weight distributions. researchgate.net By incorporating this compound into a RAFT chain transfer agent, polymers with a reactive dibromomaleimide (DBM) end-group can be synthesized directly, without the need for protecting groups. researchgate.netnih.gov

This approach has been successfully used to produce well-defined polymers from various acrylate (B77674) monomers, including:

Poly(tert-butyl acrylate) (PtBA)

Poly(methyl acrylate) (PMA)

Poly(tri(ethylene glycol) ethyl acrylate) (PTEGA) researchgate.netnih.gov

However, the DBM-functional chain transfer agent showed limitations with certain monomers. The RAFT polymerization of N-isopropylacrylamide (NIPAM) and styrene (B11656) was found to be significantly retarded or inhibited. researchgate.netnih.gov This is attributed to the relatively low propagation rate constants of these monomers, which allows the propagating radicals to be reversibly trapped by the DBM group, hindering polymerization. researchgate.netnih.gov The resulting DBM-terminated polymers are highly amenable to post-polymerization modification, as demonstrated by the efficient reaction of DBM-terminated PMA with thiophenol. researchgate.netnih.gov

| Monomer | Polymerization Method | CTA | Outcome |

| tert-butyl acrylate (tBA) | RAFT | DBM-functional CTA | Well-defined PtBA. researchgate.netnih.gov |

| Methyl acrylate (MA) | RAFT | DBM-functional CTA | Well-defined PMA. researchgate.netnih.gov |

| Tri(ethylene glycol) ethyl acrylate (TEGA) | RAFT | DBM-functional CTA | Well-defined PTEGA. researchgate.netnih.gov |

| N-isopropylacrylamide (NIPAM) | RAFT | DBM-functional CTA | Severely retarded/inhibited. researchgate.netnih.gov |

| Styrene | RAFT | DBM-functional CTA | Severely retarded/inhibited. researchgate.netnih.gov |

The use of an this compound functionalized Chain Transfer Agent (CTA) is a key strategy for constructing complex polymer architectures. researchgate.netnih.gov By initiating RAFT polymerization with this CTA, a reactive DBM group is precisely placed at one end of every polymer chain. researchgate.netnih.gov

This terminal functional group acts as a versatile handle for subsequent conjugation reactions. For example, these DBM-terminated polymers can be efficiently coupled to thiol-containing molecules, including peptides and proteins, via the same disulfide bridging or cysteine modification chemistry described previously. acs.org This allows for the creation of well-defined polymer-protein conjugates, such as PEGylated peptides, where the polymer is attached at a specific site. acs.org This method represents a highly efficient route to advanced materials and bioconjugates, combining the precision of controlled polymerization with the specific reactivity of the dibromomaleimide group. acs.orgresearchgate.net

Development of End-Functional Macromolecules and Polymeric Materials

This compound is a valuable reagent for the synthesis of end-functional macromolecules and specialized polymeric materials. Its dibromo-functionality allows for efficient conjugation to polymers and biomolecules, particularly through reactions with thiol groups. This reactivity is harnessed to create well-defined polymer-protein conjugates and other advanced materials.

A key application is in the field of PEGylation, where poly(ethylene glycol) (PEG) chains are attached to therapeutic proteins or peptides to improve their pharmacokinetic properties. Dibromomaleimide-functionalized polymers can react rapidly and specifically with reduced disulfide bonds in proteins, such as salmon calcitonin (sCT), to form stable dithioether bridges. lookchem.comscribd.com This process not only links the polymer to the protein but also preserves the protein's native conformation by bridging the original disulfide bond. lookchem.com The reaction proceeds efficiently in aqueous solutions with stoichiometric amounts of reagents, often requiring minimal purification. lookchem.com

Furthermore, this strategy has been extended to the development of materials for biomedical imaging. Bifunctional chelators, which are essential for binding radiometals used in Positron Emission Tomography (PET), have been equipped with dibromomaleimide groups. sigmaaldrich.com For instance, sarcophagine (sar) chelators modified with a dibromomaleimide moiety can be conjugated to antibodies in a site-specific manner at their native interchain disulfide regions. sigmaaldrich.com This creates stable, radiolabeled immunoconjugates for tracking antibodies in vivo. sigmaaldrich.com

The synthesis of these functional polymers can be achieved through various routes. One indirect method involves creating azide-functional initiators, which are then used in polymerization processes like RAFT (Reversible Addition-Fragmentation chain-Transfer). The resulting azide-terminated polymer can then be reacted with an alkyne-functional 2,3-dibromomaleimide via a Huisgen CuAAC "click" reaction to install the desired end-group. lookchem.com

Design of Cross-Linked Polymer Networks

The design of cross-linked polymer networks using this compound is predicated on the high reactivity of its two bromine atoms. These positions are susceptible to nucleophilic substitution, providing a chemical handle for creating covalent linkages between polymer chains. A polymer network can be formed by reacting this compound, or a polymer functionalized with it, with a suitable cross-linking agent that possesses at least two nucleophilic functional groups (e.g., a dithiol or a diamine).

Alternatively, a prepolymer containing multiple nucleophilic side chains could be treated with this compound. Each maleimide unit could then react with two of the polymer's nucleophilic groups, forming stable cross-links and resulting in the formation of a gel or a solid thermoset material. The benzyl (B1604629) group on the maleimide nitrogen influences the solubility and steric environment of the reactive sites, potentially modulating the cross-linking kinetics and the final properties of the network. While this application is chemically feasible and based on the known reactivity of dibromomaleimides, it is less documented in scientific literature compared to its use in bioconjugation and surface functionalization.

Organic Synthesis and Heterocyclic Chemistry

This compound serves as a versatile building block in organic synthesis, particularly for constructing complex heterocyclic molecules with significant biological activity. sigmaaldrich.com

Precursor for Bisindolyl Maleimides (BIMs) and Related Natural Product Analogs

One of the most prominent applications of this compound is as a key precursor in the synthesis of bisindolyl maleimides (BIMs). mdpi.com BIMs are a class of compounds known for their activity as protein kinase inhibitors and are related to several natural products, including the indolocarbazole alkaloid staurosporine (B1682477). sigmaaldrich.commdpi.com

The primary synthetic route involves a double nucleophilic substitution on the dibromomaleimide core using indole (B1671886) derivatives. mdpi.com A widely used method is the Grignard reaction, where an indolyl magnesium halide is reacted with this compound. For example, Weinreb and colleagues successfully coupled indole magnesium bromide with this compound in the presence of hexamethylphosphoramide (B148902) (HMPA) to produce the BIM intermediate in a 54% yield. mdpi.com Similarly, Xie and Lown generated a bisindolylmaleimide intermediate in 64% yield using a THF/toluene mixture, which served as a precursor for staurosporine. mdpi.com These synthetic strategies highlight the role of the N-benzyl protecting group in facilitating the synthesis of these complex natural product analogs. mdpi.com

| Reaction | Reagents | Product | Yield | Reference |

| Grignard Coupling | Indole magnesium bromide, HMPA, THF | N-Benzyl-2,3-bis(indol-3-yl)maleimide | 54% | mdpi.com |

| Grignard Coupling | Indolyl magnesium halide, THF/Toluene | N-Benzyl-2,3-bis(indol-3-yl)maleimide | 64% | mdpi.com |

Synthesis of Substituted Maleimide Dyes and Fluorescent Probes

This compound is an important intermediate in the creation of functional dyes and fluorescent probes. lookchem.com Its core structure can be modified to produce compounds with tailored photophysical properties.

The bromine atoms on the maleimide ring are readily displaced by various nucleophiles, particularly thiols. This reaction is the basis for creating dithiomaleimides (DTMs), which have been identified as a novel class of highly emissive fluorophores. The conjugation of two thiol-containing molecules to the dibromomaleimide core induces fluorescence, a phenomenon termed "conjugation-induced fluorescence". This property is exceptionally useful for labeling biomolecules. For instance, reacting a protein's disulfide bond (after reduction to two thiols) with a dibromomaleimide results in the formation of a fluorescent DTM linker, simultaneously conjugating and labeling the protein. scribd.com

Furthermore, the bromine atoms can participate in metal-catalyzed cross-coupling reactions. A Suzuki cross-coupling reaction with an aryl boronic acid can be used to synthesize 2-aryl-N-benzyl-3-bromomaleimides, providing a pathway to asymmetrically substituted maleimide dyes. sigmaaldrich.com The resulting dyes are often used in fluorescence quenching applications. lookchem.com

Pathways to Pyrrole (B145914) and Pyrrolidine (B122466) Derivatives

The this compound structure is itself a derivative of pyrrole, specifically 1-benzyl-3,4-dibromopyrrole-2,5-dione. This inherent structure allows it to be a starting point for the synthesis of other pyrrole and pyrrolidine derivatives through modification of the maleimide ring.

The carbon-carbon double bond within the maleimide ring can be selectively reduced, for example, through catalytic hydrogenation, to yield the corresponding N-benzyl-2,3-dibromosuccinimide, which is a pyrrolidine-2,5-dione. Further reduction of one or both of the carbonyl groups can lead to other pyrrolidine derivatives. These reductions can be performed after the bromine atoms have been substituted, allowing for the synthesis of a wide array of functionalized pyrrolidine structures. The five-membered pyrrolidine ring is a common scaffold in medicinal chemistry, valued for its three-dimensional structure.

Structure-Activity Relationship (SAR) Studies in Functionalized Derivatives

This compound is a foundational molecule for generating libraries of derivatives, most notably bisindolyl maleimides (BIMs), for structure-activity relationship (SAR) studies. mdpi.com These studies are crucial for optimizing the biological activity of lead compounds, particularly in the development of protein kinase inhibitors. mdpi.comresearchgate.net

The SAR of BIMs has been extensively investigated, revealing several key structural features that govern their potency and selectivity. mdpi.com

The Maleimide Core: The maleimide group is considered essential for the biological activity of many BIMs, acting as a rigid scaffold to correctly orient the indole substituents for interaction with the target protein. mdpi.com

Indole Substituents: The nature and position of substituents on the indole rings dramatically influence activity. In a study of BIM derivatives as cell death inhibitors, it was found that adding a 3-aminopropyl group to one of the indole nitrogens resulted in the most potent compound against H2O2-induced necrosis in HL60 cells. nih.gov This indicates that introducing basic side chains can enhance biological activity.

N-Maleimide Substituent: The substituent on the maleimide nitrogen (the benzyl group in the parent compound) also plays a role in modulating activity, influencing factors like solubility and steric interactions within the binding pocket of a target enzyme.

The ability to synthetically diversify the BIM structure allows for fine-tuning of its biological profile, leading to the development of highly potent and selective kinase inhibitors. mdpi.com

| Derivative Class | Key SAR Finding | Biological Activity | Reference |

| N-Methyl-bisindolylmaleimides | Addition of a 1-(3-aminopropyl) group to an indole ring | Most potent inhibitor of H2O2-induced cell death | nih.gov |

| General Bisindolylmaleimides | The maleimide functional group is key to activity | Protein Kinase Inhibition | mdpi.com |

| General Bisindolylmaleimides | Alkylation of one or both indole nitrogens is important for activity | Protein Kinase Inhibition | mdpi.com |

Influence of Substituents on Reactivity and Selectivity

The reactivity and selectivity of this compound are significantly influenced by the electronic and steric properties of substituents on the benzyl group. While specific quantitative data for the reactivity of variously substituted this compound derivatives are not extensively available in the public domain, the general principles of organic chemistry allow for well-founded predictions regarding their behavior.

Electronic Effects:

The electron density of the maleimide ring is a key determinant of its reactivity towards nucleophiles. Substituents on the benzyl ring can modulate this electron density through inductive and resonance effects.

Electron-donating groups (EDGs) , such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) groups, on the benzyl ring increase the electron density on the maleimide nitrogen through inductive effects. This, in turn, can slightly decrease the electrophilicity of the carbon-carbon double bond in the maleimide ring, potentially slowing down reactions with nucleophiles.

Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or cyano (-CN) groups, on the benzyl ring have the opposite effect. They pull electron density away from the maleimide ring, increasing its electrophilicity and making it more susceptible to nucleophilic attack.

The following table summarizes the expected qualitative effects of common substituents on the reactivity of the maleimide double bond towards nucleophilic attack.

| Substituent on Benzyl Ring | Electronic Effect | Expected Influence on Reactivity of Maleimide Double Bond |

| Methoxy (-OCH₃) | Electron-donating | Decrease |

| Methyl (-CH₃) | Electron-donating | Decrease |

| Hydrogen (-H) | Neutral (Reference) | Baseline |

| Chloro (-Cl) | Electron-withdrawing (inductive) | Increase |

| Nitro (-NO₂) | Strong electron-withdrawing | Significant Increase |

Steric Effects:

The steric bulk of substituents on the benzyl ring can also play a role in the reactivity and selectivity of this compound. Large, bulky substituents near the maleimide nitrogen can hinder the approach of reactants, thereby slowing down reaction rates. This steric hindrance can also influence the regioselectivity of reactions, favoring attack at the less hindered bromine atom.

For instance, in reactions where one of the bromine atoms is substituted, the presence of a bulky group on the benzyl ring could direct the incoming nucleophile to the more accessible bromine.

Design Principles for Tailoring Specific Chemical or Biological Activities

The ability to modify the N-benzyl group of this compound provides a powerful tool for designing derivatives with specific chemical or biological activities. The design principles revolve around the strategic introduction of functional groups that can interact with biological targets or alter the physicochemical properties of the molecule.

Targeting Specific Biological Interactions:

The benzyl group can be functionalized to include moieties that are known to interact with specific biological targets, such as enzymes or receptors. For example, incorporating a group that mimics the natural substrate of an enzyme could lead to the development of a potent and selective inhibitor.

Research on other N-benzyl derivatives has shown that substitutions on the benzyl ring can significantly impact biological activity. For instance, in a study on N-benzyl deoxynojirimycin derivatives as α-glucosidase inhibitors, it was found that methoxy and hydroxyl group substitutions on the benzyl ring increased inhibitory activity, while bromine substitution decreased it nih.gov. This highlights the importance of substituent choice in tailoring biological function.

Modulating Physicochemical Properties:

The physicochemical properties of a molecule, such as its solubility, lipophilicity, and bioavailability, are critical for its biological activity. These properties can be fine-tuned by introducing appropriate substituents on the benzyl ring.

Solubility: Introducing polar groups, such as hydroxyl (-OH) or carboxyl (-COOH) groups, can increase the water solubility of the compound, which is often desirable for biological applications.

Lipophilicity: Conversely, adding nonpolar alkyl or aryl groups can increase the lipophilicity, which may enhance the ability of the molecule to cross cell membranes.

The following table illustrates how different substituents on the benzyl ring can be used to modulate the properties and potential applications of this compound derivatives.

| Desired Property/Activity | Design Principle | Example Substituent on Benzyl Ring |

| Enhanced Enzyme Inhibition | Introduce groups that mimic the enzyme's natural substrate or interact with key active site residues. | Hydroxyl (-OH), Carboxyl (-COOH) |

| Increased Cell Permeability | Increase lipophilicity. | Alkyl chains, additional aryl rings |

| Improved Aqueous Solubility | Introduce polar functional groups. | Hydroxyl (-OH), Amino (-NH₂), Sulfonate (-SO₃H) |

| Site-Specific Bioconjugation | Incorporate a reactive handle for "click" chemistry or other orthogonal ligation reactions. | Azide (-N₃), Alkyne (-C≡CH) |

By applying these design principles, researchers can rationally develop derivatives of this compound with optimized properties for a wide range of applications, from targeted therapeutics to advanced materials.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has become a cornerstone of computational organic chemistry for its balance of accuracy and computational cost. It is particularly well-suited for studying the intricate details of reaction mechanisms involving maleimide (B117702) systems.

DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction. This involves locating the structures of transition states—the highest energy points along a reaction coordinate—and calculating their corresponding energy barriers (activation energies). By connecting reactants, transition states, and products, a complete energy profile can be constructed, which reveals the feasibility and kinetics of a proposed mechanism.

For N-Benzyl-2,3-dibromomaleimide, DFT studies can elucidate the mechanisms of key transformations such as Michael additions and cycloaddition reactions. For instance, the reaction with a thiol, a cornerstone of its use in bioconjugation, can be modeled to determine the activation energy of the nucleophilic attack on the electron-deficient alkene. These calculations can distinguish between different potential pathways, such as a concerted versus a stepwise mechanism. The energy profile provides a quantitative measure of the reaction rate, which can be compared with experimental kinetic data.

| Reaction Type | Reactant | Mechanism | Calculated ΔG‡ (kcal/mol) |

|---|---|---|---|

| Thiol-Michael Addition | N-methylmaleimide + Methanethiol | Base-initiated | ~5-10 |

| Diels-Alder Cycloaddition | Maleimide + Butadiene | Concerted | ~15-20 |

| 1,3-Dipolar Cycloaddition | N-phenylmaleimide + Azomethine ylide | Concerted | ~12-18 |

Beyond established reactions, DFT is a predictive tool for exploring novel transformations. The reactivity of the carbon-carbon double bond in this compound is significantly influenced by the electron-withdrawing nature of the adjacent carbonyl groups and the two bromine atoms. DFT can quantify this reactivity through the analysis of frontier molecular orbitals (FMOs), such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the LUMO, in particular, indicates the electrophilicity of the double bond and its susceptibility to nucleophilic attack.

In reactions where multiple products are possible, such as cycloadditions with unsymmetrical dienes or dipoles, DFT can predict the regio- and stereoselectivity. By calculating the activation energies for all possible pathways leading to different isomers, the most favorable reaction channel can be identified. This predictive power is crucial for designing new synthetic routes and functional materials based on the this compound scaffold.

Molecular Modeling and Dynamics Simulations

While DFT focuses on the electronic details of reactions, molecular modeling and dynamics simulations provide insights into the conformational behavior and intermolecular interactions of molecules over time.

The three-dimensional structure of this compound is not static. Rotation around the single bonds, particularly the N-CH₂ (benzyl) bond, gives rise to different conformers. Molecular mechanics or DFT can be used to perform a conformational analysis, identifying low-energy structures and the energy barriers between them. The orientation of the benzyl (B1604629) group relative to the planar maleimide ring can influence steric hindrance at the reactive double bond and may affect reaction rates.

Following a reaction, such as a Michael addition, new stereocenters are often created on the succinimide (B58015) ring. Computational analysis of the resulting adducts can determine the preferred conformations of the newly functionalized ring and its substituents. This information is vital for understanding how the adducts might interact with other molecules, for example, within the active site of an enzyme.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| Dihedral Angle (C=C-N-CH₂) | Rotation of benzyl group relative to maleimide plane | ~90° (perpendicular, low energy) |

| Rotational Barrier (N-CH₂ bond) | Energy required to rotate the benzyl group | 2-5 kcal/mol |

| Ring Puckering (in adducts) | Deviation from planarity in the succinimide ring after reaction | Envelope or twist conformations |

A primary application of maleimides is the site-specific modification of proteins via reaction with cysteine residues. researchgate.net Molecular dynamics (MD) simulations can model this process in a fully solvated, physiological environment. An MD simulation can track the trajectory of this compound as it approaches a protein's surface.

These simulations reveal the key intermolecular forces that govern the binding event prior to the covalent reaction. Interactions such as hydrogen bonds, van der Waals forces, and hydrophobic effects between the benzyl group and protein side chains can orient the maleimide moiety in close proximity to a target cysteine thiol. mdpi.com By analyzing these non-covalent interactions, researchers can understand the factors contributing to the specificity and efficiency of the bioconjugation reaction. researchgate.net Dibromomaleimides, in particular, have been studied for their ability to bridge two thiol groups, such as those from a reduced disulfide bond in an antibody. nih.govnih.govacs.orgacs.orgrsc.org

Quantitative Structure-Activity Relationships (QSAR) for Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. youtube.comchemmethod.com These models are essential in medicinal chemistry for optimizing lead compounds and predicting the activity of new, unsynthesized molecules.

For derivatives of this compound, a QSAR model could be developed to predict their potency as, for example, enzyme inhibitors or antimicrobial agents. nih.gov This involves synthesizing a library of analogues where substituents on the benzyl ring are varied (e.g., with electron-donating or electron-withdrawing groups) or the bromine atoms are replaced.

The first step in building a QSAR model is to calculate a set of molecular descriptors for each compound. These descriptors quantify various physicochemical properties:

Electronic Descriptors: Hammett constants (σ), partial atomic charges.

Steric Descriptors: Taft's steric parameter (Es), molar refractivity.

Hydrophobic Descriptors: Partition coefficient (logP).

Topological Descriptors: Molecular connectivity indices.

Once these descriptors are calculated, statistical methods like multiple linear regression (MLR) or machine learning algorithms are used to build a mathematical equation that relates the descriptors to the observed biological activity (e.g., IC₅₀ values). nih.gov The resulting QSAR model can then be used to predict the activity of new derivatives, guiding synthetic efforts toward more potent compounds. nih.govmdpi.com

| log(1/IC₅₀) = k₁ * logP + k₂ * σ + k₃ * Es + C | |

|---|---|

| Term | Description |

| log(1/IC₅₀) | Biological activity (e.g., inhibitory potency) |

| logP | Hydrophobicity descriptor |

| σ (Sigma) | Hammett electronic parameter for a substituent on the benzyl ring |

| Es | Taft steric parameter |

| k₁, k₂, k₃ | Coefficients determined by regression analysis |

| C | Regression constant |

Computational Approaches to Correlate Structure with Efficacy

Computational studies dedicated specifically to elucidating the structure-efficacy relationships of this compound are not extensively available in publicly accessible literature. However, the principles of computational chemistry provide a framework for how such investigations could be approached. Methodologies like Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in correlating the physicochemical properties of a molecule with its biological activity. researchgate.netmdpi.com For a compound like this compound, a 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could be employed to understand the influence of its steric and electrostatic fields on its efficacy. researchgate.netresearchgate.net

These models are constructed by aligning a series of related compounds and calculating their molecular fields. For instance, in a hypothetical CoMFA study, the this compound scaffold would be used as a template. Variations in substituent groups on the benzyl ring or modifications to the maleimide core would constitute the dataset. The resulting contour maps could reveal regions where bulky groups might enhance or diminish activity, or where specific electronic properties are favorable. For example, a study on benzyl vinylogous derivatives showed that bulky substitutions at certain positions of the benzyl ring favored the activity, while at other positions, they decreased it.

The statistical robustness of such models is typically evaluated using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). researchgate.netresearchgate.net A model with high predictive power could then be used to guide the synthesis of new derivatives with potentially improved efficacy. researchgate.net

Below is a hypothetical data table illustrating the kind of data that would be generated in a QSAR study of this compound derivatives.

| Compound ID | Substituent (R) | Log(1/IC50) | Steric Field Contribution | Electrostatic Field Contribution |

| NBDM-01 | H | 5.2 | 0.45 | 0.55 |

| NBDM-02 | 4-Cl | 5.8 | 0.50 | 0.62 |

| NBDM-03 | 4-CH3 | 5.4 | 0.48 | 0.53 |

| NBDM-04 | 4-NO2 | 6.1 | 0.42 | 0.70 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Virtual Screening for Potential Applications

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov While no specific virtual screening studies featuring this compound are prominently documented, its chemical structure suggests potential for interaction with various biological targets. The maleimide group, for instance, is known to be a reactive Michael acceptor and can form covalent bonds with nucleophilic residues like cysteine in proteins.

A virtual screening campaign for this compound could involve docking the molecule into the active sites of a panel of enzymes known to be modulated by covalent inhibitors. Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor and estimate the strength of the interaction, often expressed as a docking score or binding energy. ajchem-a.comnih.gov

The process would involve preparing a 3D structure of this compound and the target protein. The docking algorithm would then explore various binding poses and score them based on a force field. nih.gov Hits from the virtual screen would be prioritized based on their docking scores and visual inspection of the binding mode to assess the feasibility of a covalent interaction.

A hypothetical virtual screening workflow could be:

Target Selection: Identifying proteins with a cysteine residue in a functionally relevant location.

Library Preparation: Creating a 3D conformer library of this compound and its derivatives.

Molecular Docking: Docking the library against the selected protein targets.

Hit Prioritization: Ranking the compounds based on docking scores and analysis of key interactions.

The following table illustrates potential outputs from a hypothetical virtual screening study.

| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |

| Cysteine Protease 1 | XXXX | -8.5 | Cys25, His159 |

| Kinase 2 | YYYY | -7.9 | Cys777, Lys720 |

| Ubiquitin Ligase 3 | ZZZZ | -9.1 | Cys832, Trp1109 |